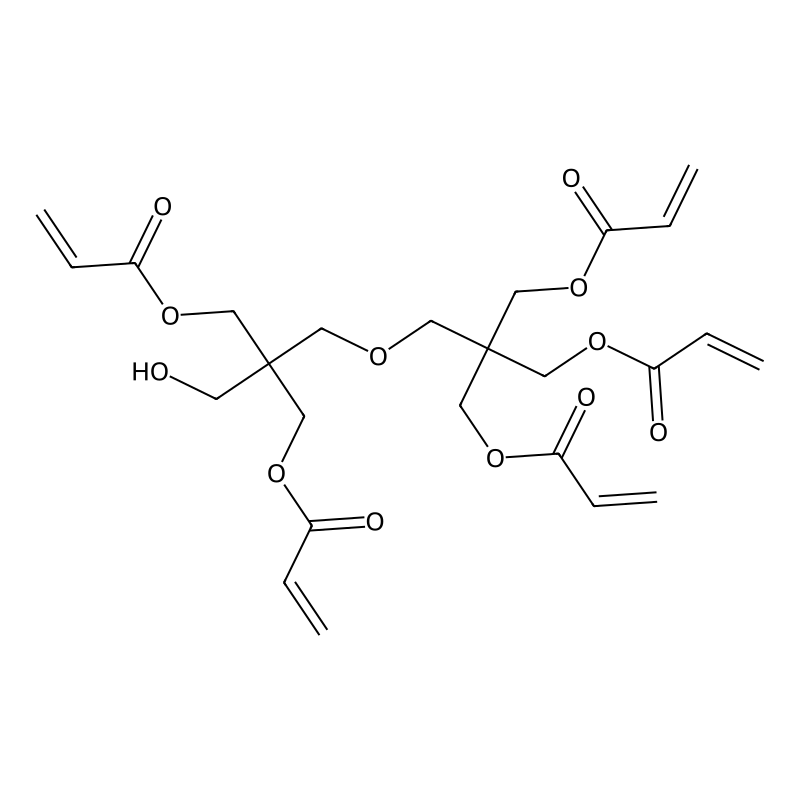

Dipentaerythritol pentaacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dipentaerythritol pentaacrylate is characterized by its chemical formula C25H32O12 and is known for having five acrylate functional groups. This structure allows it to participate in various polymerization reactions, making it valuable in creating cross-linked networks. The compound is typically used in coatings, adhesives, and as a reactive diluent in formulations due to its ability to enhance mechanical properties and chemical resistance .

Development of Biocompatible Materials

DPEPA's crosslinking properties are exploited in creating biocompatible hydrogels for tissue engineering and drug delivery applications [1]. These hydrogels can mimic the extracellular matrix, providing a 3D scaffold for cell growth and proliferation. By controlling the crosslinking density, researchers can tailor the mechanical properties of the hydrogels to match specific tissues like cartilage or skin [1]. Additionally, DPEPA can be used to encapsulate drugs within the hydrogel network for controlled release at the target site [2].

- Sources:

- [1] Li et al., "Injectable hydrogels based on dipentaerythritol pentaacrylate and hyaluronic acid for cartilage tissue engineering," Carbohydrate Polymers (2010):

- [2] Ahmed et al., "pH-sensitive nanocomposite hydrogels for controlled release of doxorubicin," International Journal of Pharmaceutics (2013):

Dental Applications

DPEPA finds use in dentistry due to its adhesive properties and ability to form strong bonds with dental tissues. Researchers explore its potential for applications like dental adhesives, composites, and root canal sealers [3]. DPEPA-based adhesives can enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments [3].

- Source: [3] Mosharraf et al., "Dental Applications of Dodecyl Methacrylate (DDMA) and Dipentaerythritol Pentaacrylate (DPEPA)," Polymers (2021):

Development of Functional Polymers

DPEPA's multifunctional nature makes it a valuable building block for synthesizing novel functional polymers with specific properties. Researchers can incorporate DPEPA into polymer chains to introduce crosslinking sites, leading to the formation of highly branched or network structures [4]. These polymers can exhibit unique properties like enhanced mechanical strength, thermal stability, and flame retardancy, finding applications in various fields like coatings, adhesives, and electronics [4].

- Michael Addition: This reaction occurs between dipentaerythritol pentaacrylate and amines or other nucleophiles, leading to the formation of cross-linked networks. This property is exploited in creating durable polymeric coatings .

- Radical Polymerization: The acrylate groups can undergo radical polymerization when exposed to UV light or heat, forming polymers with enhanced properties such as improved adhesion and mechanical strength .

- Covalent Bonding: In dental applications, dipentaerythritol pentaacrylate can chemically bond with ceramic surfaces like yttria-stabilized tetragonal zirconia polycrystals, improving the bond strength of methacrylate-based resins .

While dipentaerythritol pentaacrylate is primarily used in industrial applications, its biological activity has been explored in certain contexts:

- Biocompatibility: Studies indicate that when used in dental materials, it demonstrates favorable bonding characteristics without significant cytotoxic effects on surrounding tissues .

- Sensitization Potential: The compound has been noted to cause allergic skin reactions in some individuals; therefore, handling precautions are advised .

Several methods exist for synthesizing dipentaerythritol pentaacrylate:

- Esterification Reaction: This involves the reaction of dipentaerythritol with acrylic acid under controlled conditions to yield the desired acrylate ester .

- Transesterification: Utilizing different acrylate esters can also facilitate the production of dipentaerythritol pentaacrylate through transesterification processes.

- Multistep Synthesis: Some methods incorporate multiple steps involving protection-deprotection strategies to ensure high purity and yield of the final product .

Dipentaerythritol pentaacrylate finds extensive use across various fields:

- Coatings and Adhesives: It is utilized for creating durable coatings that require high resistance to chemicals and abrasion.

- Dental Materials: The compound is employed in dental adhesives and composites due to its strong bonding capabilities with ceramic substrates.

- 3D Printing: Its reactivity allows for applications in photopolymerization processes used in additive manufacturing technologies.

Research has focused on the interactions of dipentaerythritol pentaacrylate with various substrates:

- Bonding Mechanisms: Studies have shown that it can form strong chemical bonds with materials like zirconia, enhancing the performance of dental resins .

- Polymeric Networks: Investigations into its role within polymeric networks have revealed how it contributes to the mechanical properties and stability of coatings .

Dipentaerythritol pentaacrylate shares similarities with several other multifunctional acrylates. Here are some notable compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Pentaerythritol triacrylate | Three acrylate groups | Lower viscosity compared to dipentaerythritol pentaacrylate |

| Trimethylolpropane triacrylate | Three acrylate groups | Widely used for coatings but less reactive than dipentaerythritol pentaacrylate |

| Hexa-functional acrylates | Six acrylate groups | Higher cross-linking potential but increased viscosity |

Uniqueness of Dipentaerythritol Pentaacrylate

Dipentaerythritol pentaacrylate's unique structure with five functional groups allows for enhanced cross-linking capabilities compared to other similar compounds. Its balance between reactivity and viscosity makes it particularly suitable for specialized applications such as dental materials and advanced coatings.

DPEPA is a hexafunctional acrylate, containing five or six acrylate groups attached to a dipentaerythritol backbone. It is often commercialized as a mixture of penta- and hexaacrylate esters, distinguished by its high cross-linking capacity compared to mono- or di-functional acrylates. The compound is classified within the broader category of multifunctional acrylates, which include tetrafunctional pentaerythritol tetraacrylate (PETA) and trifunctional trimethylolpropane triacrylate (TMPTA).

General Overview of Multifunctional Acrylates in Polymer Science

Multifunctional acrylates serve as critical building blocks in free-radical polymerization, enabling rapid network formation under UV or electron beam (EB) irradiation. Their functionality (number of reactive groups) directly impacts polymer properties:

- Cross-link density: Higher functionality (e.g., DPEPA’s 5–6 groups) increases mechanical rigidity and thermal stability.

- Cure kinetics: Multifunctional monomers reduce gelation time and improve conversion efficiency.

- Applications: Coatings, adhesives, composites, and hydrogels, where tailored viscoelastic behavior is required.

Molecular Structure and Formula (C25H32O12)

Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer characterized by the molecular formula C25H32O12 and a molecular weight of 524.51 g/mol [1] [2]. The compound represents a complex organic molecule derived from dipentaerythritol, which serves as the central core structure [3]. The molecular architecture can be described using the general formula O[CH2C(CH2OR)3]2, where R represents either COCH=CH2 (acrylate groups) or H (hydroxyl groups) [4].

The structural foundation of dipentaerythritol pentaacrylate consists of a dipentaerythritol backbone, which is fundamentally an ether derivative formed from two pentaerythritol units [3]. This central core contains oxygen bridging between two neopentane-like structures, each bearing multiple hydroxyl-substituted methyl groups [5]. In the pentaacrylate form, five of these hydroxyl positions are esterified with acrylic acid moieties, while one hydroxyl group typically remains unreacted, hence the designation as "monohydroxy pentaacrylate" [1] [6].

The three-dimensional molecular geometry exhibits a branched structure with multiple acrylate functional groups distributed around the central dipentaerythritol framework . Each acrylate group contains the characteristic vinyl functionality (C=C) adjacent to a carbonyl group (C=O), providing the reactivity essential for polymerization processes [1]. The InChI key for this compound is INXWLSDYDXPENO-UHFFFAOYSA-N, and its canonical SMILES representation demonstrates the complex interconnected structure with multiple ester linkages [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H32O12 | [1] [2] |

| Molecular Weight | 524.51 g/mol | [1] [2] |

| CAS Number | 60506-81-2 | [2] |

| Physical State | Liquid | [6] |

| Density | 1.155 g/mL at 25°C | [6] [2] |

| Refractive Index | n20/D 1.49 | [6] |

| Viscosity | 13,600 cp at 25°C | [2] |

Structural Variations and Related Compounds

Relationship to Tetra- and Hexa-acrylate Forms

Dipentaerythritol pentaacrylate exists as part of a family of related multifunctional acrylates that differ primarily in the number of acrylate functional groups attached to the dipentaerythritol core [9]. Commercial formulations often contain mixtures of tetra-, penta-, and hexa-acrylate forms, reflecting the complexity of the esterification process and the statistical nature of the substitution reactions [9].

The tetraacrylate form represents an intermediate degree of functionalization, where four hydroxyl groups on the dipentaerythritol backbone are converted to acrylate esters while two remain as hydroxyl groups [9]. This structural variation exhibits lower crosslinking density compared to the pentaacrylate form, resulting in different mechanical and chemical properties in polymerized systems [9]. Research indicates that commercial dipentaerythritol pentaacrylate preparations may contain significant proportions of the tetraacrylate form, which affects the overall reactivity and performance characteristics [9].

The hexaacrylate form represents the fully substituted derivative where all six available hydroxyl positions on the dipentaerythritol backbone are esterified with acrylic acid . This compound, with the molecular formula C30H36O14, exhibits the highest functionality within this family and provides maximum crosslinking density upon polymerization . Commercial preparations designated as "penta-/hexa-acrylate" typically contain both pentaacrylate and hexaacrylate forms in varying proportions [6] [11].

The relationship between these forms is governed by the kinetics and thermodynamics of the esterification reaction, where complete conversion to the hexaacrylate form may be limited by steric hindrance and reaction equilibrium [9]. The presence of multiple forms in commercial products creates uncertainty in functional group concentration, which can impact polymerization behavior and final material properties [9].

Comparative Analysis with Other Multifunctional Acrylates

Dipentaerythritol pentaacrylate occupies a unique position within the spectrum of multifunctional acrylates, distinguished by its high functionality and specific structural characteristics [12]. Comparative analysis with other multifunctional acrylates reveals significant differences in molecular architecture, reactivity, and application performance [12].

Pentaerythritol tetraacrylate, with molecular formula C17H20O8 and molecular weight 352.34 g/mol, represents a lower functionality alternative based on a single pentaerythritol core [13]. This compound exhibits four acrylate groups compared to the five present in dipentaerythritol pentaacrylate, resulting in lower crosslinking density and different mechanical properties in cured systems [12]. Research demonstrates that while both compounds are effective crosslinking agents, dipentaerythritol pentaacrylate provides superior mechanical properties due to its higher functionality [12].

Trimethylolpropane triacrylate serves as another important comparison point, featuring three acrylate groups attached to a trimethylolpropane backbone [12]. With molecular formula C15H20O6 and molecular weight 296.32 g/mol, this compound exhibits lower functionality but higher flexibility compared to dipentaerythritol pentaacrylate [12]. Studies indicate that while trimethylolpropane triacrylate shows excellent reactivity, the lower crosslinking density results in inferior mechanical properties compared to dipentaerythritol pentaacrylate [12].

The hexafunctional dipentaerythritol hexaacrylate represents the highest functionality member of this family, providing six reactive sites for crosslinking . However, research suggests that the extremely high functionality may lead to incomplete polymerization due to reduced mobility of functional groups during crosslinking, potentially resulting in lower efficiency compared to the pentaacrylate form [12].

| Compound | Formula | Molecular Weight (g/mol) | Functionality | Crosslinking Density |

|---|---|---|---|---|

| Dipentaerythritol Pentaacrylate | C25H32O12 | 524.51 | 5 | High |

| Dipentaerythritol Hexaacrylate | C30H36O14 | 612.58 | 6 | Very High |

| Pentaerythritol Tetraacrylate | C17H20O8 | 352.34 | 4 | Moderate |

| Trimethylolpropane Triacrylate | C15H20O6 | 296.32 | 3 | Lower |

Role of MEHQ as Polymerization Inhibitor

Monomethyl ether hydroquinone (MEHQ) serves as a critical polymerization inhibitor in dipentaerythritol pentaacrylate formulations, typically present at concentrations of 650 ppm or less [6]. This inhibitor plays an essential role in preventing premature polymerization during storage, transportation, and handling of the monomer [14] [15].

The mechanism of MEHQ inhibition operates through a complex interaction with free radicals and oxygen [15] [16]. MEHQ does not react directly with primary monomer radicals but instead functions by trapping peroxide radicals formed when primary radicals react with dissolved oxygen [15]. This process involves three main steps: oxygen reacts with primary carbon radicals to form peroxide radicals, these peroxide radicals undergo slower addition reactions with monomers, and finally, the peroxide radicals terminate through reaction with MEHQ or mutual termination [15].

The effectiveness of MEHQ as an inhibitor is strongly dependent on the presence of dissolved oxygen in the system [16] [17]. In the absence of oxygen, MEHQ exhibits significantly reduced inhibition efficiency, as the mechanism relies on the formation of peroxide radicals rather than direct radical scavenging [18]. Research demonstrates that trace amounts of oxygen are sufficient for MEHQ function, with an equimolar ratio of dissolved oxygen to phenolic inhibitor representing the minimum effective level [16].

During storage at ambient temperatures, acrylate monomers slowly generate free radicals through thermal initiation processes [16]. Without inhibition, these radicals would initiate spontaneous polymerization, leading to gel formation and potential safety hazards due to the highly exothermic nature of the polymerization reaction [18]. MEHQ prevents this uncontrolled polymerization by consuming the peroxide radicals formed in the presence of oxygen, thereby extending the storage stability of dipentaerythritol pentaacrylate [14].

The inhibition mechanism involves the formation of stable phenoxy radicals when MEHQ reacts with peroxide species [15]. These phenoxy radicals are resonance-stabilized and do not propagate the polymerization chain, effectively terminating the radical process [15]. The consumption of MEHQ during inhibition means that the inhibitor concentration gradually decreases over time, particularly under conditions that promote radical formation such as elevated temperatures or exposure to light [18].

Density, Viscosity, and Refractive Index

Dipentaerythritol pentaacrylate exhibits characteristic physical properties that are crucial for its application in photopolymerization systems. The compound has a density of 1.155 g/mL at 25°C, which is consistently reported across multiple commercial sources [1] [2] [3] [4]. This density value indicates that the compound is slightly denser than water, which is typical for multifunctional acrylate monomers due to their organic ester content.

The viscosity of dipentaerythritol pentaacrylate varies significantly depending on the specific formulation and purity. The most commonly reported viscosity is 13,600 cP at 25°C [1] [2] [5], though some technical specifications indicate ranges of 5,600-8,000 cP [6] or 6,500-8,500 cP [7] for certain commercial grades. This high viscosity is attributed to the compound's multifunctional nature and hydrogen bonding interactions between hydroxyl groups present in the molecular structure [8].

The refractive index of dipentaerythritol pentaacrylate is consistently reported as n20/D 1.49 [1] [9] [2] [10] [4] [11], with slight variations to 1.485 [6] and 1.490 [10] depending on the measurement conditions and sample purity. This refractive index value is characteristic of acrylate esters and affects the optical properties of cured films, making it suitable for coating applications where optical clarity is important.

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Density (g/mL) | 1.155 | 25 | Multiple sources [1] [2] [3] [4] |

| Viscosity (cP) | 13,600 | 25 | ChemicalBook, Sigma-Aldrich [1] [2] [5] |

| Viscosity (cP) | 5,600-8,000 | 25 | Lencolo L-61052 [6] |

| Refractive Index | 1.49 | 20 | Multiple sources [1] [9] [2] [10] |

| Refractive Index | 1.485 | 25 | Lencolo specifications [6] |

Thermal Characteristics and Glass Transition Temperature

The thermal properties of dipentaerythritol pentaacrylate are essential for understanding its behavior during processing and curing. The glass transition temperature shows considerable variation depending on the specific formulation and measurement method employed. Commercial sources report glass transition temperatures ranging from 68°C to greater than 250°C [6] [10] [12] [7].

The Lencolo L-61052 specification indicates a glass transition temperature of 68°C [6], while Polysciences reports 90°C [10] for their formulation. However, Toagosei products (M-406 and M-471) show significantly higher values of greater than 250°C [12] [7], which may be attributed to different measurement conditions or the presence of additional crosslinking components in these formulations.

The boiling point of dipentaerythritol pentaacrylate is predicted to be 619.6±55.0°C [1] [3] [4], though this is a theoretical value as the compound typically undergoes polymerization before reaching this temperature. The flash point is consistently reported as greater than 230°F (110°C) [1] [2] [3] [4], indicating relatively good thermal stability for handling and processing applications.

| Thermal Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (°C) | 68 | Lencolo L-61052 [6] |

| Glass Transition Temperature (°C) | 90 | Polysciences [10] |

| Glass Transition Temperature (°C) | >250 | Toagosei M-406/M-471 [12] [7] |

| Boiling Point (°C) | 619.6±55.0 (Predicted) | ChemicalBook [1] |

| Flash Point (°F) | >230 | Multiple sources [1] [2] [3] |

| Flash Point (°C) | >110 | Calculated |

Chemical Properties

Reactivity of Acrylate Functional Groups

Dipentaerythritol pentaacrylate contains five acrylate functional groups that provide exceptional reactivity for radical polymerization processes [14] . Each acrylate group contains a vinyl bond (C=C) that can undergo free radical addition reactions when exposed to appropriate initiators, ultraviolet light, or electron beam radiation [14] [8].

The multifunctional nature of dipentaerythritol pentaacrylate enables it to participate in crosslinking reactions, forming three-dimensional polymer networks with high crosslink density [14] [8]. This reactivity is particularly valuable in photopolymerization applications where rapid cure response is required [8]. The compound polymerizes readily when exposed to sources of free radicals, making it suitable for ultraviolet and electron beam curable systems [14] [8].

The radical polymerization mechanism involves initiation, propagation, and termination steps characteristic of acrylate chemistry [16] [17]. The high functionality of dipentaerythritol pentaacrylate allows for extensive branching and crosslinking during polymerization, resulting in materials with enhanced mechanical properties, chemical resistance, and thermal stability [8].

Research has demonstrated that the termination mechanism in acrylate radical polymerization predominantly occurs through disproportionation rather than combination at room temperature [16]. This understanding is crucial for controlling the final properties of polymers formed from dipentaerythritol pentaacrylate.

The compound's reactivity can be controlled through the use of polymerization inhibitors such as monomethyl ether hydroquinone (MEHQ), which prevents premature polymerization during storage and handling [1] [2] [6] [18]. The presence of these inhibitors is essential for maintaining the stability of the monomer until intentional polymerization is desired.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 135 of 457 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 322 of 457 companies with hazard statement code(s):;

H315 (23.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (28.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE